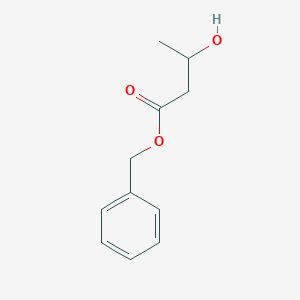

Benzyl 3-hydroxybutanoate

Description

Benzyl 3-hydroxybutanoate is an ester derived from benzyl alcohol and 3-hydroxybutanoic acid. Esters of this type are characterized by their aromatic benzyl group and hydroxylated aliphatic chain, which influence their physical properties, reactivity, and applications. Such esters are often utilized in fragrance formulations, pharmaceutical intermediates, and polymer synthesis due to their balance of hydrophobicity and functional-group reactivity .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

benzyl 3-hydroxybutanoate |

InChI |

InChI=1S/C11H14O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |

InChI Key |

VIQYYDLSPZAIJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Benzyl 3-hydroxybutanoate undergoes hydrolysis under acidic or basic conditions to yield 3-hydroxybutanoic acid and benzyl alcohol. Enzymatic hydrolysis offers a milder, stereoselective alternative.

*Enantioselectivity depends on the enzyme used. For example, Kluyveromyces marxianus achieves >99% conversion with immobilized cells .

Oxidation Reactions

The hydroxyl group at the C3 position is susceptible to oxidation, forming benzyl 3-oxobutanoate. This reaction is critical for producing ketone intermediates.

**HBDH (3-hydroxybutyrate dehydrogenase) catalyzes the reverse reduction of 3-oxoesters to (R)-hydroxyesters . Oxidation requires reverse reaction conditions.

Transesterification

The benzyl ester group reacts with alcohols to form new esters, enabling modular synthesis.

| Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl 3-hydroxybutanoate | 78% | |

| Ethanol | p-Toluenesulfonic acid, 60°C | Ethyl 3-hydroxybutanoate | 82% |

Key Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-catalyzed mechanisms favoring faster rates.

-

Oxidation : Chromium-based agents (CrO₃) follow a concerted hydride transfer mechanism, while enzymatic oxidation involves quantum tunneling effects .

-

Transesterification : Acid catalysts protonate the carbonyl oxygen, enhancing electrophilicity.

Comparative Reaction Pathways

| Reaction | Activation Energy (ΔG‡) | Rate-Limiting Step |

|---|---|---|

| Acidic hydrolysis | 18.2 kcal·mol⁻¹ | Protonation of ester oxygen |

| Enzymatic oxidation | 13.4 kcal·mol⁻¹ | Hydride transfer |

| CrO₃ oxidation | 22.0 kcal·mol⁻¹ | Formation of chromate ester |

Industrial and Research Implications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Benzyl 3-hydroxybutanoate shares structural similarities with other benzyl esters and hydroxy-substituted aliphatic esters. Key analogs include:

Key Observations:

- Hydroxyl vs. Halogen Substituents: The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to chlorinated analogs (e.g., methyl 2,4-dichlorobenzoate), increasing solubility in polar solvents .

- Ester Group Variations : Benzyl esters generally exhibit lower volatility than methyl esters, making them suitable for long-lasting fragrance applications .

Toxicity and Metabolic Profiles

- Benzyl Alcohol Derivatives : Benzyl esters may hydrolyze to release benzyl alcohol, which is metabolized to acetic acid and conjugated with glutamate in the liver . Chronic exposure to benzyl alcohol derivatives can cause respiratory and dermal irritation, though esterification may reduce acute toxicity compared to free benzyl alcohol.

- Chlorinated Esters : Compounds like methyl 2,4-dichlorobenzoate pose higher environmental persistence risks due to C-Cl bond stability .

Q & A

Q. What synthetic methodologies are recommended for preparing benzyl 3-hydroxybutanoate with high purity?

this compound can be synthesized via esterification of 3-hydroxybutanoic acid with benzyl alcohol under acidic catalysis. A method analogous to benzyl acetate synthesis involves using cerium phosphate catalysts (e.g., (NH₄)₂Ce(PO₄)₂·H₂O) to optimize reaction efficiency and minimize side products. Reaction parameters such as molar ratios (acid:alcohol), catalyst loading (1–5 wt%), and temperature (60–80°C) should be systematically tested using design-of-experiment (DoE) approaches .

Q. How should researchers handle and store this compound to prevent degradation?

Based on safety protocols for structurally similar esters (e.g., benzyl benzoate), store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, heat, and light, as these conditions accelerate hydrolysis. Use desiccants like silica gel in storage environments .

Q. What analytical techniques are suitable for characterizing this compound?

- Purity analysis : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water mobile phases.

- Structural confirmation : NMR (¹H/¹³C) to verify ester linkage and stereochemistry; compare with spectral libraries of analogous compounds (e.g., benzyl 4-hydroxybenzoate) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (theoretical MW: ~194.22 g/mol) .

Q. What are the critical physical properties to consider during experimental design?

Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Boiling point | ~200–220°C (estimated) | |

| LogP (partition coefficient) | ~1.5–2.2 (hydrophobic) | |

| Solubility | Miscible in organic solvents (e.g., DCM, ethanol) |

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of enantiopure this compound?

Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer of racemic 3-hydroxybutanoate precursors. Alternatively, chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) can direct stereochemistry during esterification .

Q. What strategies mitigate data contradictions in stability studies of this compound?

Conflicting stability data often arise from impurities or varying storage conditions. Implement:

Q. How does this compound interact with biological systems in vitro?

Like benzyl acetate, the compound may undergo enzymatic hydrolysis to 3-hydroxybutanoic acid and benzyl alcohol in cell cultures. Pre-incubate with esterase inhibitors (e.g., PMSF) to study intact ester effects. Metabolite identification via LC-MS/MS is recommended .

Q. What computational models predict the reactivity of this compound under catalytic conditions?

Density functional theory (DFT) simulations can model transition states during acid-catalyzed esterification or enzymatic hydrolysis. Parameters such as Gibbs free energy (ΔG‡) and charge distribution inform catalyst selection and reaction optimization .

Methodological Considerations

- Contradictory Data Resolution : Cross-validate analytical results using orthogonal techniques (e.g., NMR + FTIR for functional groups).

- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak AD-H) for HPLC enantioseparation .

- Degradation Monitoring : Track benzyl alcohol formation via GC-MS as a marker of ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.